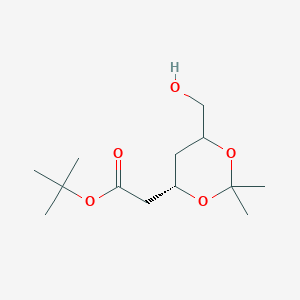

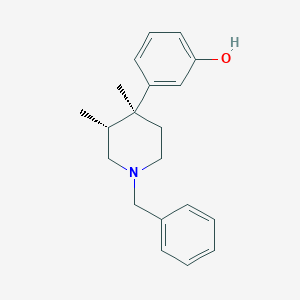

![molecular formula C₄H₈Cl₂N₂O₂S B1146447 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride CAS No. 54598-78-6](/img/structure/B1146447.png)

3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Preparation of Racemic 2-Amino-3-(Heteroaryl)propanoic Acids : This compound is used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, with a focus on those containing a furan or thiophene nucleus. The synthesis involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Reactions with Various Compounds : This chemical is used in reactions with different nucleophiles, such as thiourea, amino-acetonitrile, and barium thiocyanate. These reactions lead to various derivatives with potential applications in pharmaceuticals and organic chemistry (Masaki, Sugiyama, Tayama, & Ohta, 1966).

Biochemistry and Pharmacology

Preparation of Biologically Active Compounds : The compound is used in the preparation of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-1,3thiazan-4-ones. This preparation method can be made more efficient by using anhydrous solvents instead of water or alcohol (Orlinskii, 1996).

Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine, highlighting its role in creating stereochemically complex molecules. This involves optical resolution by preferential crystallization, an important technique in pharmaceutical chemistry (Shiraiwa et al., 1998).

Derivatisation of Amino Acids : This compound has been used in the derivatisation of amino acids, particularly in fluorescence studies. This includes the creation of fluorescent derivatives with potential applications in biochemical assays (Frade, Barros, Moura, & Gonçalves, 2007).

Material Science and Organic Chemistry

Synthesis of Secondary Amide Analogues : It is involved in the synthesis of secondary amide analogues of natural products, highlighting its versatility in organic synthesis and material science. This includes the creation of compounds with potential applications in various fields (Davis, Pierens, & Parsons, 2007).

Structural Studies of Amino Alcohol Salts : In structural chemistry, the compound has been used to study the polymorphism and hydrogen bonding of amino alcohol salts with quinaldinate. This is crucial for understanding the structural aspects of complex organic molecules (Podjed & Modec, 2022).

Propiedades

IUPAC Name |

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSGRJMDFWVKSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)SC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 92016580 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

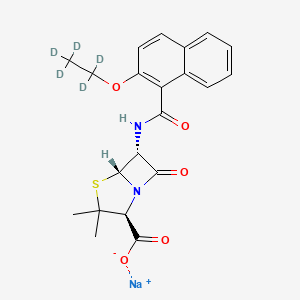

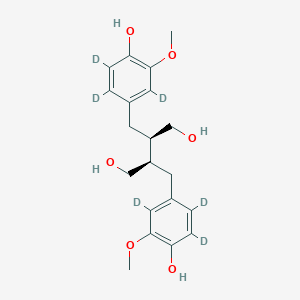

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

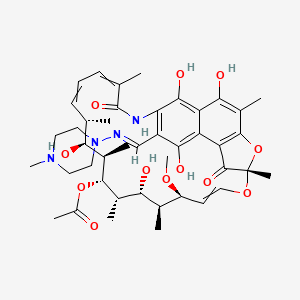

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)